Picric Acid Exhibits a 5000-Fold Higher Acidity than 2,4-Dinitrophenol, Enabling Ion-Pair Extraction and Precipitation Reactions in Strongly Acidic Media
Picric acid’s pKa of 0.38 at 25°C is 3.71 log-units lower than that of 2,4-dinitrophenol (pKa = 4.09) [1]. This corresponds to an acid dissociation constant (Ka) difference of approximately 8.5 × 10^3, meaning picric acid is fully deprotonated even at pH < 1, while the dinitro analog remains predominantly protonated. As a result, picric acid quantitatively forms picrate salts with organic bases (e.g., alkaloids) and metal cations under conditions where dinitrophenol does not react.
| Evidence Dimension | Acid dissociation constant (pKa, water, 25°C) |
|---|---|
| Target Compound Data | pKa = 0.38 |
| Comparator Or Baseline | 2,4-dinitrophenol, pKa = 4.09 |
| Quantified Difference | ΔpKa = 3.71 (Ka (picric) / Ka (DNP) ≈ 8.5 × 10³) |
| Conditions | Potentiometric titration in aqueous solution at 25°C, ionic strength 0.1 M |
Why This Matters
This extreme acidity is the mechanistic driver for picric acid’s quantitative precipitations and extractions; substituting with the cheaper 2,4-dinitrophenol would result in precipitation failure and false-negative analytical signals.
- [1] Serjeant, E.P., Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press, Oxford. View Source
